Isocitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isocitric Acid in the Krebs Cycle

One of the most fundamental roles of isocitric acid is as a vital intermediate metabolite within the Krebs cycle, also known as the citric acid cycle. This cycle is a fundamental pathway for cellular respiration, responsible for generating energy (ATP) in most living organisms []. Isocitric acid undergoes a series of enzymatic reactions within the cycle, ultimately contributing to the production of cellular energy [].

Isocitric Acid and Disease Research

Mutations in the genes encoding the enzyme isocitrate dehydrogenase (IDH), responsible for converting isocitric acid to alpha-ketoglutarate within the Krebs cycle, have been linked to the development of certain cancers, including gliomas and leukemias [, ]. Research in this area focuses on understanding the role of these mutations in cancer development and exploring potential therapeutic strategies targeting mutant IDH enzymes [, ].

Isocitric Acid Production and Applications

Scientific research also explores the potential of microbial production of isocitric acid. Studies have investigated the use of specific strains of yeast, such as Yarrowia lipolytica, for the efficient production of isocitric acid through fermentation processes [, ]. This research aims to develop cost-effective and sustainable methods for producing high-purity isocitric acid for potential applications in various fields, including:

- Biomedical research: Investigating the potential therapeutic effects of isocitric acid in various diseases, such as Parkinson's disease, iron-deficiency anemia, and certain metabolic disorders [].

- Food and beverage industry: As an acidity regulator or flavoring agent in food and beverage products [].

- Environmental applications: Exploring the potential use of isocitric acid for bioremediation purposes due to its ability to chelate metal ions [].

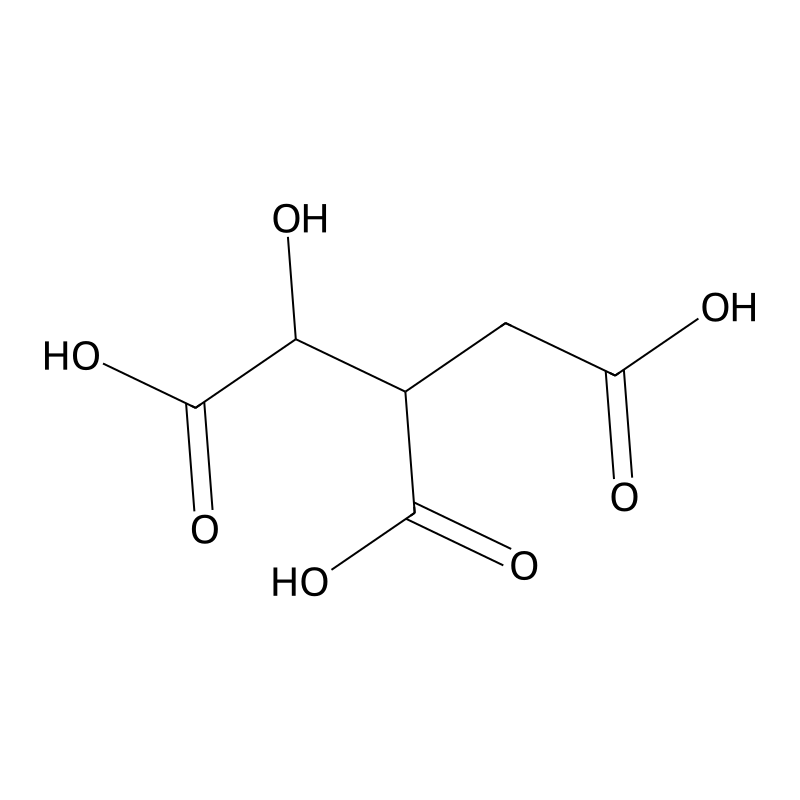

Isocitric acid, chemically known as (1S,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid, is a structural isomer of citric acid. Its molecular formula is C₆H₈O₇, and it features three carboxylic acid groups and one hydroxyl group. Isocitric acid is primarily found in the metabolic pathways of various organisms, particularly within the citric acid cycle, where it plays a crucial role as an intermediate compound. The compound exists in two stereoisomeric forms: D-threo-isocitric acid and L-threo-isocitric acid, with the former being the more biologically relevant form .

Isocitric acid acts as a key intermediate metabolite within the citric acid cycle. It undergoes dehydrogenation by IDH, releasing energy captured in NADH. This energy is subsequently used in the electron transport chain to generate ATP, the primary cellular energy currency []. Mutations in the IDH gene can lead to the production of an abnormal form of the enzyme that converts isocitrate to a different product, disrupting the citric acid cycle and potentially contributing to cancer development [].

- Conversion to α-Ketoglutarate: In the citric acid cycle, isocitric acid is oxidatively decarboxylated by isocitrate dehydrogenase to produce α-ketoglutarate and carbon dioxide. This reaction also generates NADPH from NADP⁺ .

- Formation of Isocitrate: Isocitric acid can be formed from citrate through the action of the enzyme aconitase, which facilitates the rearrangement of citrate into isocitrate .

These reactions are vital for energy production in aerobic respiration.

Isocitric acid exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its potential therapeutic effects against oxidative stress-related diseases .

- Iron Chelation: Isocitric acid can chelate iron ions, which may be beneficial in treating conditions like iron deficiency anemia .

- Potential Neuroprotective Effects: Preliminary studies suggest that isocitric acid may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease due to its role in energy metabolism and neurotransmitter synthesis .

Isocitric acid can be synthesized through several methods:

- Microbial Fermentation: The yeast Yarrowia lipolytica has been identified as an effective organism for producing isocitric acid through fermentation processes. This method offers a more balanced yield of both citric and isocitric acids compared to traditional methods .

- Chemical Synthesis: Various chemical routes have been developed to synthesize isocitric acid. These often involve complex organic reactions that can yield high-purity products but may also produce unwanted by-products .

Isocitric acid has several applications across various fields:

- Food Industry: It serves as an acidulant and flavoring agent, contributing tartness to products like candies and beverages while also preventing sucrose crystallization .

- Pharmaceuticals: Its chelating properties make it useful in pharmaceutical formulations, particularly for stabilizing metal ions in drug preparations .

- Cosmetics: Isocitric acid is used in cosmetic formulations for its anti-aging effects and as a pH adjuster .

Research into the interactions of isocitric acid with other compounds has revealed its potential as a chelating agent. It can form stable complexes with various metal ions, enhancing the solubility and bioavailability of certain drugs. Additionally, studies have indicated that it may interact with enzymes involved in metabolic pathways, influencing their activity and efficiency .

Isocitric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Formula | Unique Features |

|---|---|---|

| Citric Acid | C₆H₈O₇ | More stable; widely used as a food preservative |

| α-Ketoglutarate | C₅H₄O₅ | Plays a key role in amino acid synthesis |

| 2-Methylisocitrate | C₆H₈O₇ | Involved in propionate degradation |

| Malic Acid | C₄H₆O₅ | Important for fruit acidity; involved in photosynthesis |

Isocitric acid's unique hydroxyl group at the alpha position distinguishes it from citric acid and contributes to its distinct biochemical roles. Its ability to act as both an intermediate in metabolic pathways and a chelating agent sets it apart from other similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Other CAS

Wikipedia

Dates

Structural basis of the conformational changes in Microbacterium hydrocarbonoxydans IclR transcription factor homolog due to ligand binding

Tomonori Akiyama, Yasuyuki Sasaki, Shinsaku Ito, Shunsuke YajimaPMID: 33716191 DOI: 10.1016/j.bbapap.2021.140644

Abstract

Microbacterium hydrocarbonoxydans has been isolated using an unnatural acylhydrazide compound as the sole carbon source. The compound is hydrolyzed by bacterial hydrazidase, and the gene expression of the enzyme is considered to be controlled by a transcription factor of the Isocitrate lyase Regulator (IclR) family, belonging to the one-component signaling systems. Recently, we reported the crystal structure of an unliganded IclR homolog from M. hydrocarbonoxydans, named putative 4-hydroxybenzoate response regulator (pHbrR), which has a unique homotetramer conformation. In this study, we report the crystal structure of pHbrR complexed with 4-hydroxybenzoic acid, the catalytic product of hydrazidase, at 2.0 Å resolution. pHbrR forms a homodimer with multimeric rearrangement in the unliganded state. Gel filtration column chromatography results suggested dimer-tetramer rearrangement. We observed conformational change in the loop region covering the ligand-binding site, and domain rearrangements in the monomer. This study reports the first liganded IclR family protein structure that demonstrates large structural rearrangements between liganded and unliganded proteins, which may represent a general model for IclRs.Sensitive and Reproducible Mass Spectrometry-Compatible RP-UHPLC Analysis of Tricarboxylic Acid Cycle and Related Metabolites in Biological Fluids: Application to Human Urine

Kerri M Smith, Ian D Wilson, Paul D RainvillePMID: 33290053 DOI: 10.1021/acs.analchem.0c03863

Abstract

We describe a method for the analysis of organic acids, including those of the tricarboxylic acid cycle (TCA cycle), by mixed-mode reversed-phase chromatography, on a CSH Phenyl-Hexyl column, to accomplish mixed-mode anion-exchange separations, which results in increased retention for acids without the need for ion-pairing reagents or other mobile phase additives. The developed method exhibited good retention time reproducibility for over 650 injections or more than 5 days of continuous operation. Additionally, it showed excellent resolution of the critical pairs, isocitric acid and citric acid as well as malic acid and fumaric acid, among others. The use of hybrid organic-inorganic surface technology incorporated into the hardware of the column not only improved the mass spectral quality and subsequent database match scoring but also increased the recovery of the analytes, showing particular benefit for low concentrations of phosphorylated species. The method was applied to the comparative metabolomic analysis of urine samples from healthy controls and breast cancer positive subjects. Unsupervised PCA analysis showed distinct grouping of samples from healthy and diseased subjects, with excellent reproducibility of respective injection clusters. Finally, abundance plots of selected analytes from the tricarboxylic acid cycle revealed differences between healthy control and disease groups.Enasidenib and ivosidenib in AML

Maria Paola Martelli, Giovanni Martino, Valeria Cardinali, Brunangelo Falini, Giovanni Martinelli, Claudio CerchionePMID: 32955829 DOI: 10.23736/S0026-4806.20.07024-X

Abstract

The isocitrate dehydrogenases enzymes, IDH1 and IDH2, catalyze the conversion of isocitrate to α-ketoglutarate (αKG) in the cell cytoplasm and mitochondria, respectively, and contribute to generating the dihydronicotinamide-adenine dinucleotide phosphate (NADPH) as reductive potential in different cellular processes. Mutations in IDH1 and IDH2 genes are found collectively in about 20-25% of acute myeloid leukemia (AML) patients. Mutant IDH enzymes have neomorphic activity and convert αKG to the oncometabolite R-2-hydroxyglutarate (R-2-HG) which accumulates at high levels in the cell and hampers the function of αKG-dependent enzymes, including epigenetic regulators, thus leading to altered gene expression and block of differentiation and contributing to leukemia development. Inhibition of the neomorphic mutants induces marked decrease in R-2-HG levels and restores myeloid differentiation. Enasidenib and ivosidenib are potent and selective inhibitors of mutant IDH2 and IDH1, respectively, act as differentiating agents and showed clinical activity in relapsed/refractory (R/R) AML harboring the specific mutation. As single agents, both drugs have been approved by the Food and Drug Administration (FDA) for the treatment of R/R AML. The relevance of IDH targeting within either single agent approach or, most importantly, combinatorial treatments in AML will be discussed.Demystifying the catalytic pathway of Mycobacterium tuberculosis isocitrate lyase

Collins U Ibeji, Nor Amirah Mohd Salleh, Jia Siang Sum, Angela Chiew Wen Ch'ng, Theam Soon Lim, Yee Siew ChoongPMID: 33144641 DOI: 10.1038/s41598-020-75799-8

Abstract

Pulmonary tuberculosis, caused by Mycobacterium tuberculosis, is one of the most persistent diseases leading to death in humans. As one of the key targets during the latent/dormant stage of M. tuberculosis, isocitrate lyase (ICL) has been a subject of interest for new tuberculosis therapeutics. In this work, the cleavage of the isocitrate by M. tuberculosis ICL was studied using quantum mechanics/molecular mechanics method at M06-2X/6-31+G(d,p): AMBER level of theory. The electronic embedding approach was applied to provide a better depiction of electrostatic interactions between MM and QM regions. Two possible pathways (pathway I that involves Asp108 and pathway II that involves Glu182) that could lead to the metabolism of isocitrate was studied in this study. The results suggested that the core residues involved in isocitrate catalytic cleavage mechanism are Asp108, Cys191 and Arg228. A water molecule bonded to Mgacts as the catalytic base for the deprotonation of isocitrate C(2)-OH group, while Cys191 acts as the catalytic acid. Our observation suggests that the shuttle proton from isocitrate hydroxyl group C(2) atom is favourably transferred to Asp108 instead of Glu182 with a lower activation energy of 6.2 kcal/mol. Natural bond analysis also demonstrated that pathway I involving the transfer of proton to Asp108 has a higher intermolecular interaction and charge transfer that were associated with higher stabilization energy. The QM/MM transition state stepwise catalytic mechanism of ICL agrees with the in vitro enzymatic assay whereby Asp108Ala and Cys191Ser ICL mutants lost their isocitrate cleavage activities.

Mitochondrial Efflux of Citrate and Isocitrate Is Fully Dispensable for Glucose-Stimulated Insulin Secretion and Pancreatic Islet β-Cell Function

Casey J Bauchle, Kristen E Rohli, Cierra K Boyer, Vidhant Pal, Jonathan V Rocheleau, Siming Liu, Yumi Imai, Eric B Taylor, Samuel B StephensPMID: 34039628 DOI: 10.2337/db21-0037

Abstract

The defining feature of pancreatic islet β-cell function is the precise coordination of changes in blood glucose levels with insulin secretion to regulate systemic glucose homeostasis. While ATP has long been heralded as a critical metabolic coupling factor to trigger insulin release, glucose-derived metabolites have been suggested to further amplify fuel-stimulated insulin secretion. The mitochondrial export of citrate and isocitrate through the citrate-isocitrate carrier (CIC) has been suggested to initiate a key pathway that amplifies glucose-stimulated insulin secretion, though the physiological significance of β-cell CIC-to-glucose homeostasis has not been established. Here, we generated constitutive and adult CIC β-cell knockout (KO) mice and demonstrate that these animals have normal glucose tolerance, similar responses to diet-induced obesity, and identical insulin secretion responses to various fuel secretagogues. Glucose-stimulated NADPH production was impaired in β-cell CIC KO islets, whereas glutathione reduction was retained. Furthermore, suppression of the downstream enzyme cytosolic isocitrate dehydrogenase (Idh1) inhibited insulin secretion in wild-type islets but failed to impact β-cell function in β-cell CIC KO islets. Our data demonstrate that the mitochondrial CIC is not required for glucose-stimulated insulin secretion and that additional complexities exist for the role of Idh1 and NADPH in the regulation of β-cell function.Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries

Shanshan Guan, Michael R Armbruster, Tianjiao Huang, James L Edwards, Benjamin J BythellPMID: 32466643 DOI: 10.1021/acs.analchem.0c01640

Abstract

We demonstrate a method for facile differentiation of acidic, isomeric metabolites by attaching high proton affinity, piperidine-based chemical tags to each carboxylic acid group. These tags attach with high efficiency to the analytes, increase the signal, and result in the formation of multiply-charged cations. We illustrate the present approach with citrate and isocitrate, which are isomeric metabolites each containing three carboxylic acid groups. We observe a 20-fold increase in signal-to-noise for citrate and an 8-fold increase for isocitrate as compared to detection of the untagged analytes in negative mode. Collision-induced dissociation of the triply tagged, triply charged analytes results in distinct tandem mass spectra. The phenylene spacer groups limit proton mobility and enable access to structurally informative C-C bond cleavage reactions. Modeling of the gas-phase structures and dissociation chemistry of these triply charged analyte ions highlights the importance of hydroxyl proton mobilization in this low proton mobility environment. Tandem mass spectrometric analyses of deuterated congeners and MSspectra are consistent with the proposed fragment ion structures and mechanisms of formation. Direct evidence that these chemistries are more generally applicable is provided by subsequent analyses of doubly tagged, doubly charged malate ions. Future work will focus on applying these methods to identify new metabolites and development of general rules for structural determination of tagged metabolites with multiple charges.

Iron control of erythroid microtubule cytoskeleton as a potential target in treatment of iron-restricted anemia

Adam N Goldfarb, Katie C Freeman, Ranjit K Sahu, Kamaleldin E Elagib, Maja Holy, Abhinav Arneja, Renata Polanowska-Grabowska, Alejandro A Gru, Zollie White 3rd, Shadi Khalil, Michael J Kerins, Aikseng Ooi, Norbert Leitinger, Chance John Luckey, Lorrie L DelehantyPMID: 33712594 DOI: 10.1038/s41467-021-21938-2

Abstract

Anemias of chronic disease and inflammation (ACDI) result from restricted iron delivery to erythroid progenitors. The current studies reveal an organellar response in erythroid iron restriction consisting of disassembly of the microtubule cytoskeleton and associated Golgi disruption. Isocitrate supplementation, known to abrogate the erythroid iron restriction response, induces reassembly of microtubules and Golgi in iron deprived progenitors. Ferritin, based on proteomic profiles, regulation by iron and isocitrate, and putative interaction with microtubules, is assessed as a candidate mediator. Knockdown of ferritin heavy chain (FTH1) in iron replete progenitors induces microtubule collapse and erythropoietic blockade; conversely, enforced ferritin expression rescues erythroid differentiation under conditions of iron restriction. Fumarate, a known ferritin inducer, synergizes with isocitrate in reversing molecular and cellular defects of iron restriction and in oral remediation of murine anemia. These findings identify a cytoskeletal component of erythroid iron restriction and demonstrate potential for its therapeutic targeting in ACDI.Biochemical Characterization and Crystal Structure of a Novel NAD

Shi-Ping Huang, Lu-Chun Zhou, Bin Wen, Peng Wang, Guo-Ping ZhuPMID: 32824636 DOI: 10.3390/ijms21165915

Abstract

The marine diatomoriginated from a series of secondary symbiotic events and has been used as a model organism for studying diatom biology. A novel type II homodimeric isocitrate dehydrogenase from

(PtIDH1) was expressed, purified, and identified in detail through enzymatic characterization. Kinetic analysis showed that PtIDH1 is NAD

-dependent and has no detectable activity with NADP

. The catalytic efficiency of PtIDH1 for NAD

is 0.16 μM

·s

and 0.09 μM

·s

in the presence of Mn

and Mg

, respectively. Unlike other bacterial homodimeric NAD-IDHs, PtIDH1 activity was allosterically regulated by the isocitrate. Furthermore, the dimeric structure of PtIDH1 was determined at 2.8 Å resolution, and each subunit was resolved into four domains, similar to the eukaryotic homodimeric NADP-IDH in the type II subfamily. Interestingly, a unique and novel C-terminal EF-hand domain was first defined in PtIDH1. Deletion of this domain disrupted the intact dimeric structure and activity. Mutation of the four Ca

-binding sites in the EF-hand significantly reduced the calcium tolerance of PtIDH1. Thus, we suggest that the EF-hand domain could be involved in the dimerization and Ca

-coordination of PtIDH1. The current report, on the first structure of type II eukaryotic NAD-IDH, provides new information for further investigation of the evolution of the IDH family.

SIRT3 and GCN5L regulation of NADP+- and NADPH-driven reactions of mitochondrial isocitrate dehydrogenase IDH2

Katarína Smolková, Jitka Špačková, Klára Gotvaldová, Aleš Dvořák, Alena Křenková, Martin Hubálek, Blanka Holendová, Libor Vítek, Petr JežekPMID: 32457458 DOI: 10.1038/s41598-020-65351-z

Abstract

Wild type mitochondrial isocitrate dehydrogenase (IDH2) was previously reported to produce oncometabolite 2-hydroxyglutarate (2HG). Besides, mitochondrial deacetylase SIRT3 has been shown to regulate the oxidative function of IDH2. However, regulation of 2HG formation by SIRT3-mediated deacetylation was not investigated yet. We aimed to study mitochondrial IDH2 function in response to acetylation and deacetylation, and focus specifically on 2HG production by IDH2. We used acetylation surrogate mutant of IDH2 K413Q and assayed enzyme kinetics of oxidative decarboxylation of isocitrate, 2HG production by the enzyme, and 2HG production in cells. The purified IDH2 K413Q exhibited lower oxidative reaction rates than IDH2 WT. 2HG production by IDH2 K413Q was largely diminished at the enzymatic and cellular level, and knockdown of SIRT3 also inhibited 2HG production by IDH2. Contrary, the expression of putative mitochondrial acetylase GCN5L likely does not target IDH2. Using mass spectroscopy, we further identified lysine residues within IDH2, which are the substrates of SIRT3. In summary, we demonstrate that 2HG levels arise from non-mutant IDH2 reductive function and decrease with increasing acetylation level. The newly identified lysine residues might apply in regulation of IDH2 function in response to metabolic perturbations occurring in cancer cells, such as glucose-free conditions.An acidic residue buried in the dimer interface of isocitrate dehydrogenase 1 (IDH1) helps regulate catalysis and pH sensitivity

Lucas A Luna, Zachary Lesecq, Katharine A White, An Hoang, David A Scott, Olga Zagnitko, Andrey A Bobkov, Diane L Barber, Jamie M Schiffer, Daniel G Isom, Christal D SohlPMID: 32729927 DOI: 10.1042/BCJ20200311

Abstract

Isocitrate dehydrogenase 1 (IDH1) catalyzes the reversible NADP+-dependent conversion of isocitrate to α-ketoglutarate (αKG) to provide critical cytosolic substrates and drive NADPH-dependent reactions like lipid biosynthesis and glutathione regeneration. In biochemical studies, the forward reaction is studied at neutral pH, while the reverse reaction is typically characterized in more acidic buffers. This led us to question whether IDH1 catalysis is pH-regulated, which would have functional implications under conditions that alter cellular pH, like apoptosis, hypoxia, cancer, and neurodegenerative diseases. Here, we show evidence of catalytic regulation of IDH1 by pH, identifying a trend of increasing kcat values for αKG production upon increasing pH in the buffers we tested. To understand the molecular determinants of IDH1 pH sensitivity, we used the pHinder algorithm to identify buried ionizable residues predicted to have shifted pKa values. Such residues can serve as pH sensors, with changes in protonation states leading to conformational changes that regulate catalysis. We identified an acidic residue buried at the IDH1 dimer interface, D273, with a predicted pKa value upshifted into the physiological range. D273 point mutations had decreased catalytic efficiency and, importantly, loss of pH-regulated catalysis. Based on these findings, we conclude that IDH1 activity is regulated, at least in part, by pH. We show this regulation is mediated by at least one buried acidic residue ∼12 Å from the IDH1 active site. By establishing mechanisms of regulation of this well-conserved enzyme, we highlight catalytic features that may be susceptible to pH changes caused by cell stress and disease.Explore Compound Types